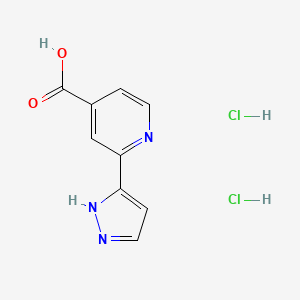

2-(1H-pyrazol-3-yl)pyridine-4-carboxylicaciddihydrochloride

説明

2-(1H-Pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a pyrazole moiety. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability in pharmaceutical applications.

特性

分子式 |

C9H9Cl2N3O2 |

|---|---|

分子量 |

262.09 g/mol |

IUPAC名 |

2-(1H-pyrazol-5-yl)pyridine-4-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-3-10-8(5-6)7-2-4-11-12-7;;/h1-5H,(H,11,12)(H,13,14);2*1H |

InChIキー |

KHAXTDUPHCYAPR-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C(C=C1C(=O)O)C2=CC=NN2.Cl.Cl |

製品の起源 |

United States |

準備方法

Hydrazine-Pyridine Intermediate Formation

3-Hydrazinopyridine-4-carboxylic acid derivatives serve as pivotal intermediates. As demonstrated in analogous syntheses, 3-hydrazinopyridine dihydrochloride can react with dialkyl maleates under reflux conditions to form pyrazolidine intermediates, which are subsequently oxidized and chlorinated to yield pyrazole rings. For the target compound, substituting maleates with β-ketoesters or α,β-unsaturated ketones could direct pyrazole formation at the 3-position.

Regioselective Pyrazole Cyclization

A critical challenge lies in achieving regioselectivity during pyrazole ring closure. Studies on pyrazole-pyridine hybrids indicate that electron-withdrawing groups (e.g., carboxylic acids) on the pyridine ring favor nucleophilic attack at the α-position of carbonyl partners, ensuring correct regiochemistry. For example, reacting 3-hydrazinopyridine-4-carboxylic acid with ethyl acetoacetate in ethanol under acidic conditions yields the pyrazole ring fused to the pyridine core.

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloadditions between diazo compounds and alkynes or nitriles offer an alternative route to pyrazole rings. This method is particularly advantageous for introducing substituents with precise stereochemical control.

Diazocompound Synthesis and Reactivity

Ethyl diazoacetate reacts with propargyl-substituted pyridines to form pyrazole rings via [3+2] cycloaddition. For instance, 4-ethynylpyridine-2-carboxylic acid ethyl ester treated with ethyl diazoacetate in the presence of zinc triflate generates the pyrazole moiety at the 2-position. Subsequent hydrolysis of the ethyl ester to the carboxylic acid and salt formation with HCl completes the synthesis.

Catalytic and Solvent Effects

Catalysts such as Zn(OTf)₂ or Cu(I) salts enhance reaction rates and regioselectivity. Polar aprotic solvents (e.g., DMF) are preferred for stabilizing dipolar intermediates, while temperatures between 60–80°C optimize yields.

Decarboxylation Strategies

In multi-step syntheses where carboxylic acid groups are introduced early, decarboxylation may be required to eliminate unwanted carboxylates. However, for 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride, preserving the 4-carboxylic acid is essential.

Avoiding Unintended Decarboxylation

Decarboxylation typically occurs under thermal (>150°C) or strongly basic conditions. To prevent this, hydrolysis and salt formation are conducted at moderate temperatures (<100°C) with careful pH control.

Acidic Workup and Dihydrochloride Salt Formation

The final dihydrochloride salt is generated during workup. After hydrolysis, excess HCl is added to protonate both the pyridine and pyrazole nitrogens.

Protonation Dynamics

The pyridine nitrogen (pKa ≈ 2.6) protonates preferentially under mildly acidic conditions (pH < 3), while the pyrazole nitrogen (pKa ≈ 4.5) requires stronger acidity (pH < 2). Concentrated HCl (12 M) ensures complete protonation, yielding the dihydrochloride salt as a crystalline solid.

Purification Techniques

Recrystallization from ethanol/water (1:1) or acetone removes residual HCl and inorganic salts. The product typically exhibits a melting point of 220–225°C (decomposition), consistent with zwitterionic structures.

化学反応の分析

Types of Reactions

2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学的研究の応用

2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The pyrazole and pyridine rings play a crucial role in binding to the active site of the target molecule, thereby modulating its activity .

類似化合物との比較

Key Structural Analogues

The compound shares functional groups with neurotensin receptor (NTR) antagonists, such as SR48692 and SR142948A (). Below is a comparative analysis:

| Property | 2-(1H-Pyrazol-3-yl)pyridine-4-carboxylic Acid Dihydrochloride | SR48692 | SR142948A |

|---|---|---|---|

| Molecular Formula | C₉H₈N₂O₂·2HCl (inferred) | C₃₂H₃₄ClN₃O₃ | C₃₄H₄₄ClN₅O₄ |

| Core Structure | Pyridine + pyrazole + carboxylic acid | Quinoline + pyrazole + tricyclic decane + carboxylic acid | Adamantane + pyrazole + carbamoyl-phenyl + carboxylic acid |

| Pharmacological Target | Not specified (inferred: potential receptor binding) | NTR1 antagonist | Dual NTR1/NTR2 antagonist |

| Solubility | High (dihydrochloride salt) | Moderate (free carboxylic acid with Tween 80 surfactant) | Moderate (hydrochloride salt with Tween 80 surfactant) |

| Key Functional Groups | Pyrazole, pyridine, carboxylic acid | Pyrazole, quinoline, tricyclic decane, carboxylic acid | Pyrazole, adamantane, carbamoyl, carboxylic acid |

Structural Insights

- Pyrazole-Pyridine vs. Pyrazole-Quinoline: The target compound’s pyridine ring (vs. Quinoline’s extended π-system in SR48692 may enhance hydrophobic interactions with NTR1 .

- Salt Form : The dihydrochloride salt improves aqueous solubility compared to SR48692’s free acid formulation, which requires surfactants like Tween 80 for delivery .

- Adamantane vs. Tricyclic Moieties : SR142948A’s adamantane group introduces rigidity and lipophilicity, likely enhancing blood-brain barrier penetration relative to the target compound’s simpler pyridine-pyrazole system .

Methodological Considerations in Structural Analysis

Crystallographic Refinement

The SHELX suite (SHELXL, SHELXS) has been instrumental in refining small-molecule crystal structures, including pyrazole derivatives. SHELXL’s robust handling of anisotropic displacement parameters and hydrogen bonding networks ensures accurate determination of molecular geometry . For example, bond lengths and angles in pyrazole-containing compounds are typically refined to precisions of ±0.01 Å and ±0.1°, respectively .

Visualization and Geometry Analysis

Programs like WinGX and ORTEP enable detailed visualization of anisotropic displacement ellipsoids and molecular packing. These tools have been critical in comparing the planar pyridine-pyrazole core of the target compound with the non-planar tricyclic systems of SR48692 .

生物活性

2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride

- Molecular Formula : C8H8Cl2N4O2

- Molecular Weight : 227.08 g/mol

- Appearance : White to yellowish crystalline powder

Biological Activity

The biological activity of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride has been investigated in various contexts:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro tests indicated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Research has indicated that 2-(1H-pyrazol-3-yl)pyridine derivatives possess cytotoxic effects on various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM. Flow cytometry analysis revealed increased annexin V staining, indicating enhanced apoptosis.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown promise as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes implicated in inflammatory processes.

| Enzyme | IC50 (µM) |

|---|---|

| Cyclooxygenase (COX) | 10 |

| Lipoxygenase (LOX) | 15 |

The proposed mechanism for the biological activity of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as the NF-kB pathway, which is crucial for cell survival and proliferation.

Q & A

Q. What synthetic routes are recommended for 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride, and how can its purity be validated?

Methodological Answer: A multi-step synthesis is typically employed, starting with the condensation of pyrazole and pyridine precursors. For example:

Coupling Reaction : React 3-aminopyrazole with 4-carboxypyridine derivatives under acidic conditions.

Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water) to form the dihydrochloride salt .

Validation Techniques :

- Thin-Layer Chromatography (TLC) to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H/13C NMR peaks (e.g., pyrazole protons at δ 6.5–7.5 ppm, pyridine protons at δ 8.0–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for research use) .

Q. How do pH and temperature influence the stability of 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid dihydrochloride in aqueous solutions?

Methodological Answer:

- pH Stability : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for pyridine rings). Dihydrochloride salts typically show optimal stability at pH 4–6 due to reduced hydrolysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized powder at -20°C to prevent hygroscopic degradation .

Q. What spectroscopic signatures distinguish this compound from structurally similar analogs?

Methodological Answer:

- Infrared (IR) Spectroscopy : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and pyrazole/pyridine C=N stretches (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 232.11 (C9H11Cl2N3) confirms the dihydrochloride form .

- X-ray Crystallography : Resolve crystal packing patterns to differentiate polymorphs .

Advanced Research Questions

Q. How can quantum chemical calculations optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways (e.g., B3LYP/6-31G* level). For example, compute activation barriers for pyrazole-pyridine coupling to select optimal catalysts .

- Solvent Effects : Apply COSMO-RS simulations to predict solvent interactions and improve yield in polar aprotic solvents (e.g., DMF) .

Q. What experimental design strategies resolve contradictory data in catalytic activity studies involving this compound?

Methodological Answer:

- Design of Experiments (DOE) : Use a factorial design to test variables (e.g., temperature, catalyst loading). For instance, a 2^3 factorial design can isolate interactions between pH, solvent, and reaction time .

- Statistical Analysis : Apply ANOVA to identify significant factors. If discrepancies persist, validate via cross-lab reproducibility studies using standardized protocols .

Q. How can heterogeneous vs. homogeneous reaction systems impact the scalability of this compound’s synthesis?

Methodological Answer:

- Heterogeneous Catalysis : Test immobilized catalysts (e.g., Pd/C) for recyclability and reduced metal leaching. Monitor turnover frequency (TOF) using gas chromatography .

- Homogeneous Catalysis : Compare reaction rates in ionic liquids vs. organic solvents. Optimize for energy efficiency using microwave-assisted synthesis .

Q. What interdisciplinary approaches integrate environmental impact assessments into synthesis workflows?

Methodological Answer:

- Life Cycle Analysis (LCA) : Quantify waste generation and energy use across synthesis steps. Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Green Chemistry Metrics : Calculate atom economy and E-factors to benchmark sustainability. For example, aim for E-factors <5 by optimizing catalyst recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。